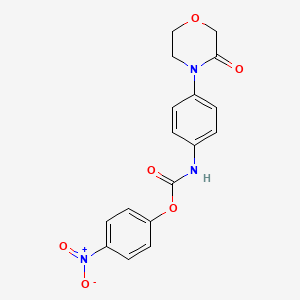
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound known for its utility in various research and industrial applications. It is characterized by the presence of a nitrophenyl group and a morpholino group, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenyl chloroformate with 4-(3-oxomorpholino)phenylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually complete within 1-2 hours with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.
科学研究应用
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.
Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.
Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.
作用机制
The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl Carbamate: Shares the nitrophenyl group but differs in the amine component.
Morpholino Derivatives: Compounds containing the morpholino group, used in various chemical and biological applications.
Uniqueness
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of the nitrophenyl and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
属性
分子式 |
C17H15N3O6 |
|---|---|
分子量 |
357.32 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |
InChI 键 |
LNDXRKGUHRAKBC-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
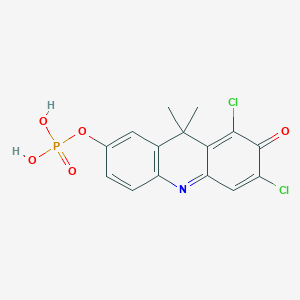
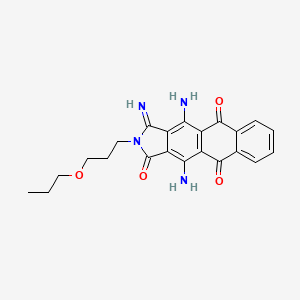

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
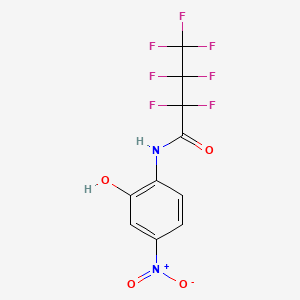
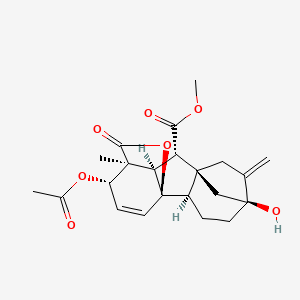
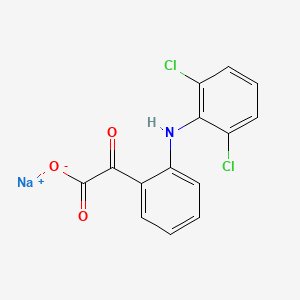
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
